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Compound of Interest

Compound Name: 2-Allylaniline

Cat. No.: B3051291 Get Quote

Introduction

2-Allylaniline is an important synthetic intermediate in organic chemistry, valued for its

bifunctional nature which allows for a variety of chemical transformations. The presence of both

an aromatic amine and an allyl group provides two reactive centers within the same molecule,

making it a key building block for the synthesis of various heterocyclic compounds, including

indolines and other nitrogen-containing ring systems. Accurate characterization of this

compound is crucial for its effective use in research and drug development. This technical

guide provides a summary of the expected spectroscopic data for 2-allylaniline, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 2-allylaniline. It is

important to note that while precise, fully assigned experimental spectra for 2-allylaniline are

not consistently available in public domain literature, the data presented here are based on

established principles of spectroscopy and typical values for the functional groups and

structural motifs present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~7.10 d 1H Ar-H

~7.05 t 1H Ar-H

~6.75 t 1H Ar-H

~6.65 d 1H Ar-H

~5.95 m 1H -CH=CH₂

~5.15 d 1H -CH=CH₂ (trans)

~5.10 d 1H -CH=CH₂ (cis)

~3.65 br s 2H -NH₂

~3.35 d 2H Ar-CH₂-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) (ppm) Carbon Type Assignment

~144.5 Quaternary Ar-C-NH₂

~136.0 Methine -CH=CH₂

~130.0 Methine Ar-CH

~127.5 Methine Ar-CH

~125.0 Quaternary Ar-C-CH₂-

~118.5 Methine Ar-CH

~116.0 Methylene -CH=CH₂

~115.5 Methine Ar-CH

~35.0 Methylene Ar-CH₂-
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IR (Infrared) Spectroscopic Data

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3450 - 3350
Medium, Sharp

(doublet)
Primary Amine (-NH₂) N-H Stretch

3080 - 3010 Medium
Aromatic C-H, Alkene

C-H
C-H Stretch

2980 - 2850 Medium Alkyl C-H C-H Stretch

1640 - 1620 Medium Alkene, Aromatic C=C Stretch

1620 - 1580 Strong Primary Amine (-NH₂) N-H Bend

1500 - 1400 Strong Aromatic C=C Stretch

990, 910 Strong Alkene
=C-H Bend (out-of-

plane)

750 Strong Aromatic
C-H Bend (ortho-

disubstituted)

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z Relative Intensity Assignment

133 High [M]⁺ (Molecular Ion)

132 Moderate [M-H]⁺

118 Moderate [M-CH₃]⁺

106 High [M-C₂H₃]⁺ (Loss of vinyl group)

93 Moderate [C₆H₅NH₂]⁺ (Aniline fragment)

77 Moderate [C₆H₅]⁺ (Phenyl fragment)
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Tetramethylsilane (TMS) as an internal standard

2-allylaniline sample

Pipettes

Procedure:

Sample Preparation:

Dissolve approximately 5-10 mg of 2-allylaniline in about 0.6-0.7 mL of CDCl₃ in a clean,

dry vial.

Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3051291?utm_src=pdf-body
https://www.benchchem.com/product/b3051291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Set the spectral width to approximately 12 ppm.

Use a standard single-pulse experiment.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Process the Free Induction Decay (FID) by applying a Fourier transform.

Phase the spectrum and baseline correct.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Process the FID, phase, and baseline correct the spectrum.

Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-allylaniline.

Materials and Equipment:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b3051291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

2-allylaniline sample (neat liquid).

Solvent for cleaning (e.g., isopropanol or acetone).

Kimwipes or other soft, lint-free tissue.

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Sample Analysis:

Place a small drop of neat 2-allylaniline onto the center of the ATR crystal.

If using a pressure clamp, apply gentle pressure to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning:

Thoroughly clean the ATR crystal with a soft tissue soaked in a suitable solvent (e.g.,

isopropanol) and allow it to dry completely.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-allylaniline.
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Materials and Equipment:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC column suitable for the analysis of aromatic amines (e.g., a mid-polarity column).

Helium carrier gas.

2-allylaniline sample.

Solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

Sample Preparation:

Prepare a dilute solution of 2-allylaniline (e.g., ~100 ppm) in a volatile solvent like

dichloromethane.

GC-MS Setup:

Set the GC oven temperature program to ensure good separation of the analyte from the

solvent and any impurities. A typical program might start at 50 °C and ramp up to 250 °C.

Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

Set the MS transfer line temperature to prevent condensation (e.g., 280 °C).

Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

The GC will separate the components of the sample, and as 2-allylaniline elutes from the

column, it will enter the MS ion source.
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The mass spectrometer will record the mass spectrum of the eluting compound.

Data Analysis:

Identify the peak corresponding to 2-allylaniline in the total ion chromatogram (TIC).

Examine the mass spectrum associated with this peak.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-allylaniline.

Caption: General workflow for the spectroscopic analysis of 2-allylaniline.

To cite this document: BenchChem. [Spectroscopic Data of 2-Allylaniline: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3051291#2-allylaniline-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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